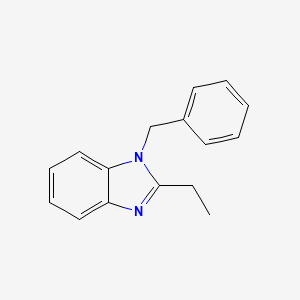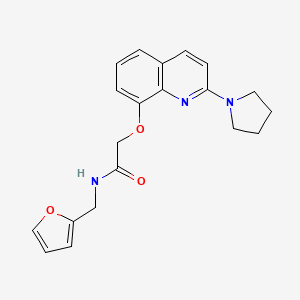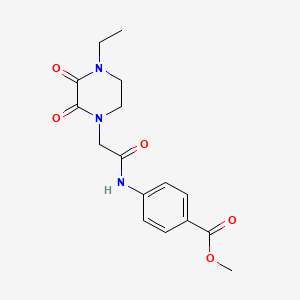
1-Benzyl-2-ethylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-2-ethylbenzimidazole is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that have significant importance in medicinal chemistry due to their stability and biological activity. This compound is utilized as a catalyst, an intermediate in organic synthesis, and a potential drug candidate.
作用机制
Target of Action
1-Benzyl-2-ethylbenzimidazole is a derivative of benzimidazole, a class of heterocyclic, aromatic compounds . Benzimidazoles have been extensively explored for their pharmacological properties and are known to be potent inhibitors of various enzymes . .
Mode of Action
The mode of action of benzimidazole derivatives is often associated with their ability to interact with biopolymers in living systems due to their structural resemblance to naturally occurring nucleotides . They are known to interact with DNA, often binding to the minor groove of the DNA helix . .
Biochemical Pathways
Benzimidazoles are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, analgesic, antihistamine activities, and more . .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
The action of benzimidazole derivatives can be influenced by environmental factors. For instance, 1-octyl-2-(octylthio)-1H-benzimidazole can readily adsorb onto the steel surface, reducing the interaction between the metal and the corrosive environment . .
生化分析
Biochemical Properties
Benzimidazoles, including 1-Benzyl-2-ethylbenzimidazole, are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties . The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .
Cellular Effects
Molecular Mechanism
The exact molecular mechanism of this compound is not well-studied. Benzimidazoles are known to interact with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . This allows them to exert various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are not available. Benzimidazoles have been used in various dosages in animal models to study their pharmacological effects .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Benzimidazoles are known to interact with various enzymes and cofactors due to their structural similarity to naturally occurring nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Benzimidazoles are known to interact with various transporters and binding proteins due to their structural similarity to naturally occurring nucleotides .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Benzimidazoles are known to interact with various cellular compartments due to their structural similarity to naturally occurring nucleotides .
准备方法
The synthesis of 1-Benzyl-2-ethylbenzimidazole can be achieved through various methods. One common approach involves the reaction of 1,2-diaminobenzene with benzyl chloride and ethyl iodide under specific conditions. The reaction typically requires a catalyst such as 4 N HCl and is conducted at elevated temperatures . Another method involves the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 redox-mediated oxidation of the Schiff intermediate derived from aromatic 1,2-phenylenediamines and aromatic aldehydes .
化学反应分析
1-Benzyl-2-ethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced benzimidazole derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted benzimidazole derivatives
科学研究应用
1-Benzyl-2-ethylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclization and condensation reactions.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.
相似化合物的比较
1-Benzyl-2-ethylbenzimidazole can be compared with other benzimidazole derivatives such as:
1-Octyl-2-(octylthio)-1H-benzimidazole: Known for its use as a corrosion inhibitor.
2,5-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-Aminobenzimidazole: Used in acid/base catalysis and as an antimicrobial agent.
Each of these compounds has unique properties and applications, highlighting the versatility of benzimidazole derivatives in various fields.
属性
IUPAC Name |
1-benzyl-2-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-16-17-14-10-6-7-11-15(14)18(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNNTEZMSPEGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride](/img/structure/B2803439.png)
![4-butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2803440.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
![2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide](/img/structure/B2803445.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)



![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803457.png)

![4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B2803459.png)
![6-(3-hydroxypropyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2803461.png)
![methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate](/img/structure/B2803462.png)
